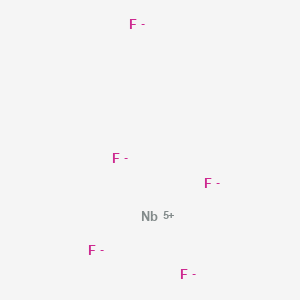
Niobium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Niobium fluoride can be synthesized through several methods:
Direct Fluorination: Niobium metal or niobium chloride is treated with fluorine gas[ 2 \text{Nb} + 5 \text{F}_2 \rightarrow 2 \text{NbF}_5 ] [ 2 \text{NbCl}_5 + 5 \text{F}_2 \rightarrow 2 \text{NbF}_5 + 5 \text{Cl}_2 ]
Industrial Production: Industrially, this compound is produced by the reaction of niobium pentachloride with fluorine gas under controlled conditions.
Chemical Reactions Analysis
Niobium fluoride undergoes various chemical reactions:
Reaction with Hydrogen Fluoride: this compound reacts with hydrogen fluoride to form niobium heptafluoride[ \text{NbF}_5 + \text{HF} \rightarrow \text{H}_2\text{NbF}_7 ]
Hydrolysis: In the presence of hydrofluoric acid, this compound converts to niobium heptafluoride and niobium oxyfluoride[ \text{NbF}_5 + \text{HF} \rightarrow [\text{NbF}_7]^{2-} + [\text{NbF}_5\text{O}]^{2-} ]
Electrochemical Reduction: This compound can be reduced electrochemically in molten salts, such as NaCl-KCl, to produce metallic niobium.
Scientific Research Applications
Niobium fluoride has several scientific research applications:
Battery Materials: Niobium-based oxides, derived from this compound, are used as cathode materials in high-power batteries due to their high lithium diffusion rates.
Electrochromic Devices: Niobium oxides are extensively studied for their electrochromic properties, making them suitable for applications in photodetection and electrochromic windows.
Mechanism of Action
The mechanism of action of niobium fluoride involves its ability to form complex fluorides and oxyfluorides. In electrochemical processes, this compound undergoes reduction to form lower oxidation states of niobium, which can then be further reduced to metallic niobium. The presence of fluoride ions influences the reduction mechanism and the formation of various niobium species .
Comparison with Similar Compounds
Niobium fluoride is similar to other group Vb metal fluorides, such as tantalum fluoride and vanadium fluoride. These compounds share similar chemical properties and are used in similar applications. this compound is unique in its ability to form stable complex fluorides and oxyfluorides, which are essential for its applications in catalysis and electrochemical processes .
Similar Compounds
- Tantalum fluoride (TaF₅)
- Vanadium fluoride (VF₅)
- Niobium chloride (NbCl₅)
- Niobium bromide (NbBr₅)
- Niobium iodide (NbI₅)
This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
12778-06-2 |
|---|---|
Molecular Formula |
F5Nb |
Molecular Weight |
187.89839 g/mol |
IUPAC Name |
niobium(5+);pentafluoride |
InChI |
InChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5 |
InChI Key |
AOLPZAHRYHXPLR-UHFFFAOYSA-I |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[Nb+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



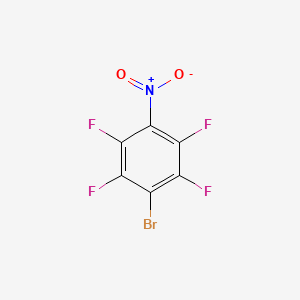
![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
![1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12642398.png)
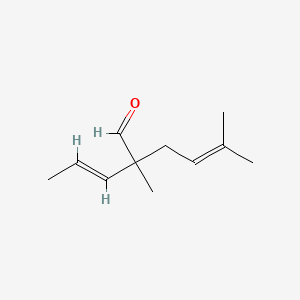
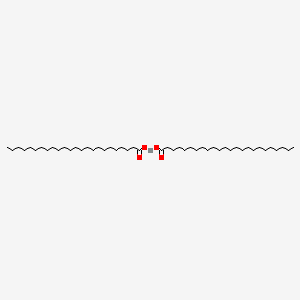
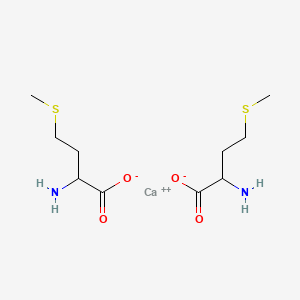


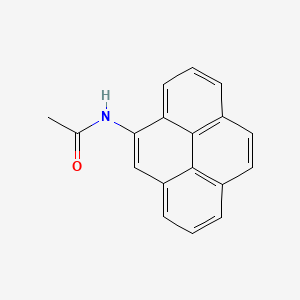
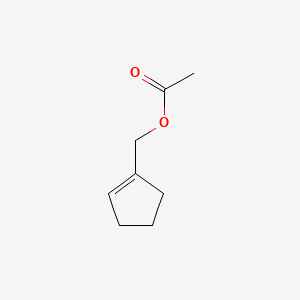
![Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
